molecular formula C19H15F2N3O3S B2881885 N-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide CAS No. 1105230-47-4

N-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Cat. No. B2881885
CAS RN: 1105230-47-4
M. Wt: 403.4
InChI Key: LKKXPNDAQOKZPC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. It is a derivative of salicylic acid and is commonly used for the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Scientific Research Applications

Synthesis and Anticancer Activity

Thiazole derivatives have been synthesized and evaluated for their potential anticancer activities. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives were synthesized, with some showing good inhibitory activity against various cancer cell lines. These compounds' structures and activities highlight the significance of thiazole derivatives in developing new anticancer agents (Atta & Abdel‐Latif, 2021).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives represent another research avenue, showing potent antiallergy activity in preclinical models. These findings underscore the versatility of thiazole derivatives in addressing various allergic conditions, potentially leading to new therapeutic options (Hargrave, Hess, & Oliver, 1983).

Anti-inflammatory and Analgesic Agents

The exploration of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents showcases the therapeutic potential of thiazole-containing compounds. These studies contribute to understanding how structural modifications impact biological activity, guiding the design of more effective and safer drugs (Shkair, Shakya, Raghavendra, & Naik, 2016).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-11(25)12-3-2-4-14(9-12)22-17(26)16-10-28-19(24-16)23-13-5-7-15(8-6-13)27-18(20)21/h2-10,18H,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKXPNDAQOKZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

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